

Introduction: The Critical Role of Precise Nomenclature in Scientific Communication

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-(Diethylamino)-4-(hydroxymethyl)coumarin

Cat. No.: B1356067

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In the realms of chemical research, pharmacology, and materials science, the unambiguous identification of a compound is paramount. The fluorescent dye and photolabile protecting group, **7-(diethylamino)-4-(hydroxymethyl)coumarin**, serves as a pertinent example of a molecule known by a variety of names across different databases, publications, and commercial listings. This guide provides a comprehensive overview of its alternative names, synonyms, and chemical identifiers to aid researchers in navigating the scientific literature and ensuring accuracy in their own work. Understanding the context behind these different names—from systematic chemical nomenclature to common laboratory shorthand—is essential for efficient and precise scientific exchange. This document aims to be an authoritative reference for all professionals working with this versatile compound.

Primary Chemical Identifiers

The foundation of a compound's identity lies in its standardized identifiers, which are internationally recognized and indexed in major chemical databases. For **7-(diethylamino)-4-(hydroxymethyl)coumarin**, these core identifiers provide the most reliable means of reference.

Identifier Type	Value	Authoritative Source
CAS Number	54711-38-5	Chemical Abstracts Service[1] [2]
IUPAC Name	7-(diethylamino)-4-(hydroxymethyl)chromen-2-one	IUPAC[2][3]
PubChem CID	14532761	National Center for Biotechnology Information[4][5]
Molecular Formula	C14H17NO3	[1][2][3]
Molecular Weight	247.29 g/mol	[1][2][3]
InChI Key	NMZSXNOCNJMJQT-UHFFFAOYSA-N	IUPAC[2][5]

Systematic and Alternative Chemical Names

While the IUPAC name provides a rigorous structural description, several other systematic and semi-systematic names are frequently encountered. These names are often derived from different nomenclature systems or are variations that remain chemically precise.

- 7-(diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one: This is a common and chemically accurate alternative to the IUPAC name, often used by chemical suppliers.[1][6]
- **7-(Diethylamino)-4-(hydroxymethyl)coumarin**: This is the most common name used in both academic literature and commercial catalogs, treating "coumarin" as the parent structure.[7][8][9]
- 7-Diethylamino-3-hydroxymethylcoumarin: An incorrect isomer name that has appeared in some databases. It is crucial to note the substitution at the 4-position, not the 3-position.[6]

Common Abbreviations and Acronyms

In laboratory settings and specialized fields of study, acronyms provide a convenient shorthand. For this compound, one abbreviation is particularly prevalent.

- DEACM: This is the most widely recognized and used abbreviation.^[10] It stands for DiEthylAminoCoumarin, with the "M" implicitly referring to the hydroxymethyl group in this context. DEACM is extensively cited in research related to photochemistry and "caged" compounds.^{[11][12][13]} The term "caged" refers to the practice of attaching a photolabile protecting group, like DEACM, to a bioactive molecule to control its activity with light.^{[11][12]}

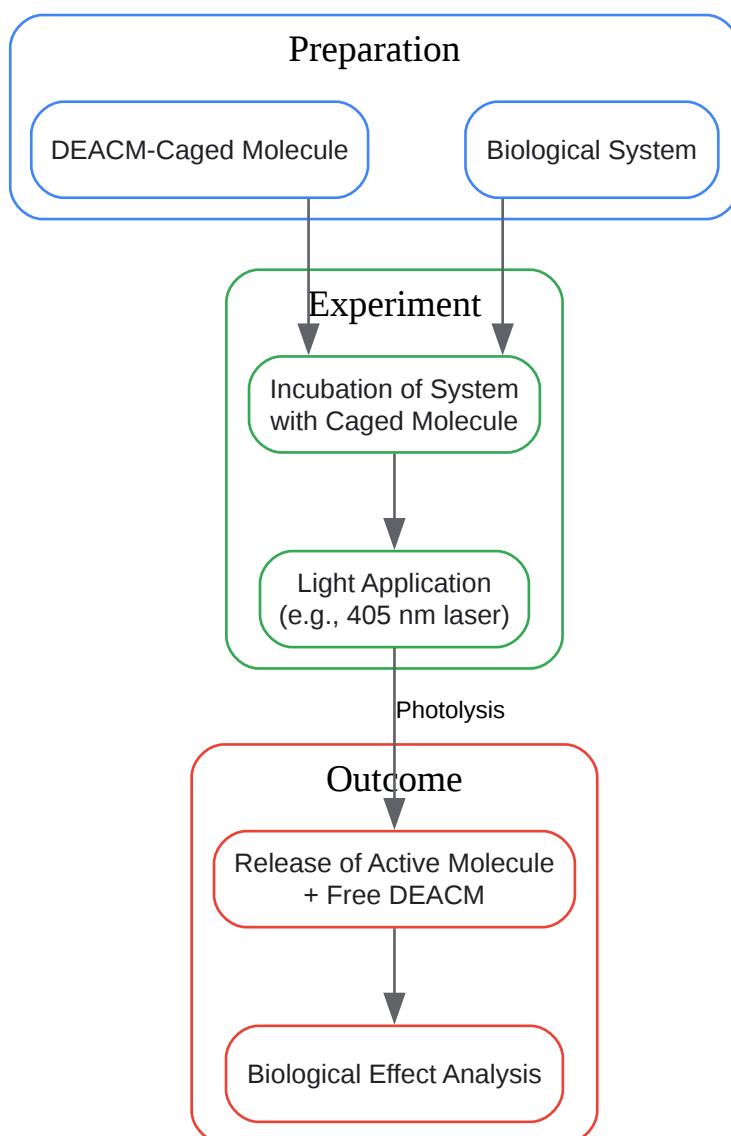
Experimental Context: The Significance of DEACM as a "Caging Group"

The prevalence of the acronym DEACM is directly linked to its application as a photolabile protecting group, or "caging group".^{[11][12]} In this experimental paradigm, the DEACM moiety is chemically attached to a biologically active molecule, rendering it inert. The native function of the molecule is "caged". Irradiation with light, typically in the violet or near-UV range (~400 nm), cleaves the bond holding the DEACM group, releasing the active molecule with high spatiotemporal precision.^{[11][14]} This technique is invaluable for studying dynamic processes in cell biology and neuroscience. The red-shifted absorption maximum of DEACM compared to older caging groups is a key advantage, as it allows for uncaging with less phototoxic wavelengths of light.^[12]

Workflow for Uncaging a DEACM-Protected Molecule

Below is a generalized protocol for a typical uncaging experiment.

- Preparation of the Caged Compound: Synthesize and purify the target molecule with the DEACM group covalently attached to a key functional group.
- Incubation: Introduce the DEACM-caged compound to the biological system (e.g., cell culture, tissue slice).
- Photostimulation: Use a precise light source, such as a 405 nm laser or LED, to illuminate the specific region of interest.^[12]
- Cleavage and Activation: The focused light will induce photolysis of the DEACM group, releasing the active molecule in the desired location and at a precise time.
- Downstream Analysis: Observe and measure the biological effect resulting from the localized activation of the released molecule.



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Caption: Workflow of a typical uncaging experiment using DEACM.

Navigating Chemical Databases and Supplier Catalogs

The nomenclature for **7-(diethylamino)-4-(hydroxymethyl)coumarin** can vary between different chemical suppliers and databases. While major databases like PubChem and Chemical Abstracts Service provide standardized information, commercial listings may use less

formal names. When searching, it is advisable to use the CAS number (54711-38-5) as the primary query, as it is the most consistent and unambiguous identifier.

Caption: Relationship between the primary name and its key identifiers.

Conclusion

A thorough understanding of the various names and identifiers for **7-(diethylamino)-4-(hydroxymethyl)coumarin** is indispensable for researchers. The use of its CAS number, 54711-38-5, is the most robust method for database searches and procurement. Simultaneously, familiarity with the common abbreviation DEACM is crucial for navigating the extensive literature on its application as a photolabile protecting group. This guide serves as a centralized resource to facilitate accurate communication and streamline research efforts involving this important chemical tool.

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- To cite this document: BenchChem. [Introduction: The Critical Role of Precise Nomenclature in Scientific Communication]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1356067#7-diethylamino-4-hydroxymethyl-coumarin-alternative-names-and-synonyms]

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